molecular formula C14H19FN2O B5975795 2-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide

2-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B5975795
M. Wt: 250.31 g/mol
InChI Key: UUCAMNWYNNPGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide is an organic compound that features a benzamide core substituted with a fluorine atom and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-(piperidin-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Amine derivatives of the benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide
  • 2-fluoro-N-methyl-N-[2-(piperidin-2-yl)ethyl]benzamide
  • N-(2-fluorophenyl)-N’-[2-(piperidin-1-yl)ethyl]urea

Uniqueness

2-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom and the piperidine ring can enhance its binding affinity to certain targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

2-fluoro-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c15-13-7-3-2-6-12(13)14(18)16-8-11-17-9-4-1-5-10-17/h2-3,6-7H,1,4-5,8-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCAMNWYNNPGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.